methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Material Chemistry
One of the foundational applications of similar chemical structures involves the synthesis of novel polymers. For instance, the acid-catalyzed polymerization of a related oxazoline compound led to the creation of a dibenzylchitin-type polysaccharide, showcasing a method for producing polysaccharides with specific structural properties. This process is characterized by stereoregular glycosylation, resulting in polymers with defined molecular weights and degrees of polymerization, demonstrating the potential for creating tailored polymeric materials for various applications (Kadokawa, 1996).
Medicinal Chemistry and Antitumor Activity
In medicinal chemistry, derivatives of quinazolinone have been synthesized and evaluated for their antitumor activities. A study demonstrated that certain 3-benzyl-substituted quinazolinones exhibit broad-spectrum antitumor activity, significantly more potent than the control, indicating the potential of such compounds in cancer therapy. The specific structural modifications in these compounds have shown selective activities against various cancer cell lines, including CNS, renal, breast, and leukemia, highlighting the importance of structural variation in medicinal chemistry for targeting different types of cancers (Al-Suwaidan et al., 2016).
Organic Synthesis and Functionalization
The chemical versatility of quinazolinone derivatives is further explored in organic synthesis, where novel synthetic routes have been developed for producing complex molecules. For example, novel synthesis methods have been employed to create derivatives with antimicrobial activity, leveraging the structural framework of quinazolinones to generate compounds with potential therapeutic applications (Rao et al., 2020). Moreover, the synthesis of glycosides and other sugar derivatives from related compounds demonstrates the applicability of such chemical structures in constructing biologically relevant molecules, potentially useful in various biochemical and pharmaceutical applications (Jeanloz et al., 1968).
Properties
IUPAC Name |
methyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-11-13-17(14-12-16)28-23(30)19-8-4-6-10-21(19)27(25(28)32)15-22(29)26-20-9-5-3-7-18(20)24(31)33-2/h3-14H,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKCZVHFQBQRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.